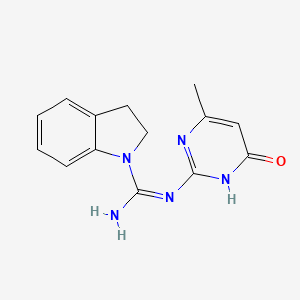
N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-2,3-dihydro-1H-indole-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-1-INDOLINECARBOXIMIDAMIDE is a complex organic compound that belongs to the class of pyrimidinyl derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-1-INDOLINECARBOXIMIDAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-6-oxo-1,6-dihydro-2-pyrimidinylamine with indoline-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-1-INDOLINECARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-1-INDOLINECARBOXIMIDAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-1-INDOLINECARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can lead to changes in cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-NITROBENZYLIDENE)THIOUREA
- 2-((4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)THIO)-N-PHENYLACETAMIDE
- METHYL ((4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)THIO)ACETATE
Uniqueness
N-(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-1-INDOLINECARBOXIMIDAMIDE stands out due to its unique indoline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidinyl derivatives, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C14H15N5O |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide |
InChI |
InChI=1S/C14H15N5O/c1-9-8-12(20)17-14(16-9)18-13(15)19-7-6-10-4-2-3-5-11(10)19/h2-5,8H,6-7H2,1H3,(H3,15,16,17,18,20) |
InChI Key |
LNQABCFSPHLJLK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)/N=C(/N)\N2CCC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















